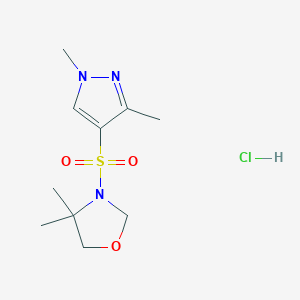

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring and an oxazolidine ring

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It is known that pyrazole derivatives interact with their targets to exert their pharmacological effects . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways to exert their pharmacological effects .

Pharmacokinetics

Molecular modeling studies and adme calculations of similar pyrazole derivatives are in adequate consent with the pharmacological screening results .

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities . For instance, a similar compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with 4,4-dimethyloxazolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: A precursor in the synthesis of the target compound.

4,4-dimethyloxazolidine: Another precursor used in the synthesis.

N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A related compound with different functional groups and applications.

Uniqueness

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride is unique due to its combined pyrazole and oxazolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Information

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₈ClN₃O₂S

- Molecular Weight : 307.82 g/mol

- CAS Number : 2216712-66-0

Structural Features

The compound features a pyrazole ring with a sulfonyl group, which is known for enhancing biological activity through various mechanisms. The oxazolidine structure contributes to its stability and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxazolidine moieties. For instance, related compounds have shown submicromolar antiproliferative activity against cancer cell lines like MIA PaCa-2, indicating that modifications in the structure can lead to enhanced therapeutic effects .

The mechanism of action appears to involve modulation of autophagy and inhibition of mTORC1 signaling pathways. This disruption leads to increased autophagic flux and potential apoptosis in cancer cells, suggesting that this compound may act as an autophagy modulator with anticancer properties.

Antimicrobial Activity

The oxazolidine component has been recognized for its antimicrobial properties. It has been used in formulations aimed at controlling bacteria and fungi in various industrial applications . The effectiveness against microbial strains can be attributed to its ability to disrupt cellular processes in pathogens.

Toxicological Profile

Toxicity studies indicate that while the compound exhibits some level of acute toxicity, it is generally considered safe for use in controlled environments. The Environmental Protection Agency (EPA) has classified it as slightly toxic based on laboratory animal studies .

Case Study 1: Antiproliferative Activity

In a study focusing on the antiproliferative effects of related pyrazole compounds, two derivatives were identified that reduced mTORC1 activity and enhanced autophagic processes in pancreatic cancer cells. These findings suggest that structural analogs of this compound may possess similar or enhanced anticancer activities .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial applications of oxazolidine derivatives demonstrated effective control over bacterial growth in industrial settings. The compound's ability to function as an antimicrobial agent has led to its inclusion in formulations for oil recovery and other industrial processes .

Summary of Biological Activities

Toxicity Classification

| Toxicity Category | Description |

|---|---|

| Acute Oral | Slightly toxic |

| Dermal | Slightly toxic |

| Inhalation | Slightly toxic |

| Eye Irritation | Severe irritant |

Properties

IUPAC Name |

3-(1,3-dimethylpyrazol-4-yl)sulfonyl-4,4-dimethyl-1,3-oxazolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3S.ClH/c1-8-9(5-12(4)11-8)17(14,15)13-7-16-6-10(13,2)3;/h5H,6-7H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNYQNQUTYANPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)N2COCC2(C)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.